Ethyl 4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidinecarboxylic acids. This compound contains a piperidine ring, which is a six-membered heterocycle with one nitrogen atom and five carbon atoms. The piperidine ring is substituted with an ethyl ester group at the 1-position and a 2,6-dimethylpyrimidin-4-yloxy group at the 4-position.
Preparation Methods
The synthesis of Ethyl 4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, cycloaddition, annulation, and amination.
Introduction of the Ethyl Ester Group: The ethyl ester group can be introduced through esterification reactions, where an alcohol reacts with a carboxylic acid or its derivatives under acidic or basic conditions.
Attachment of the 2,6-Dimethylpyrimidin-4-yloxy Group: This step involves the reaction of the piperidine ring with 2,6-dimethylpyrimidin-4-ol under appropriate conditions to form the desired compound.
Chemical Reactions Analysis
Ethyl 4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing functional groups under suitable conditions.
Scientific Research Applications
Ethyl 4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is explored for its potential therapeutic applications in drug discovery and development.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of Ethyl 4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-((4-methylpyridin-2-yl)amino)piperidine-1-carboxylate: This compound has a similar piperidine ring structure but differs in the substituent at the 4-position.
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl: This compound contains a piperidine ring with different substituents and exhibits distinct chemical and biological properties.
2-(4,6-Dimethylpyrimidin-2-yl)ethanamine dihydrochloride: This compound has a pyrimidine ring similar to this compound but differs in its overall structure and applications.
Properties
IUPAC Name |
ethyl 4-(2,6-dimethylpyrimidin-4-yl)oxypiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-4-19-14(18)17-7-5-12(6-8-17)20-13-9-10(2)15-11(3)16-13/h9,12H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRZLYXBQJGWAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)OC2=NC(=NC(=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.